molecular formula C9H14O B8586873 2-Bicyclo[2.2.1]hept-5-en-2-yl-ethanol CAS No. 13080-91-6

2-Bicyclo[2.2.1]hept-5-en-2-yl-ethanol

Cat. No. B8586873
Key on ui cas rn: 13080-91-6
M. Wt: 138.21 g/mol
InChI Key: CZYVCAJKUNEWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09175123B2

Procedure details

NBCH2CH2O2CCH═CHC6H4OMe (EtMeOCinnNB): A 100 mL, 3 neck RBF equipped with a thermowell, addition funnel, and mechanical stirrer was charged with NBCH2OH (2 g, 14.47 mmol), DMAP (88.4 mg, 0.72 mmol, 5 mol %), 10.1 mL triethylamine (72.4 mmol) and 25 mL dichloromethane. The mixture was stirred at room temperature for 45 minutes before the addition of 4-methoxycinnamoyl chloride (3.1 g, 15.9 mmol) in 5 mL dichloromethane from the addition funnel was started. After this addition was completed, the mixture was stirred at 25° C. overnight. After confirmation of complete reaction by GC the reaction mixture was diluted with 20 mL dichloromethane, followed by washes with (2×25 mL) NaHCO3 solution, (2×15 mL) NH4Cl solution, (2×25 mL) brine, dried over Na2SO4 and filtered. Concentration of the filtrate gave 3.9 g of crude product as a colorless, viscous oil (93% crude yield) with 96% crude purity by GC.
[Compound]
Name
CHC6H4OMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
10.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
88.4 mg
Type
catalyst
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.CO[C:10]1[CH:20]=[CH:19][C:13]([CH:14]=CC(Cl)=O)=[CH:12][CH:11]=1.C([O-])(O)=[O:22].[Na+].[NH4+].[Cl-]>CN(C1C=CN=CC=1)C.ClCCl.[Cl-].[Na+].O>[CH:10]12[CH2:14][CH:13]([CH:12]=[CH:11]1)[CH2:19][CH:20]2[CH2:6][CH2:7][OH:22] |f:2.3,4.5,8.9.10|

Inputs

Step One
Name
CHC6H4OMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
COC1=CC=C(C=CC(=O)Cl)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
88.4 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
brine
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition funnel, and mechanical stirrer
ADDITION
Type
ADDITION
Details
After this addition
CUSTOM
Type
CUSTOM
Details
After confirmation of complete reaction by GC the reaction mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C12C(CC(C=C1)C2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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